2-Fluoro-4-iodobenzaldehyde
Overview
Description
2-Fluoro-4-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4FIO. It is a compound of interest in various fields of chemical research due to its unique structural properties, which include both a fluorine and an iodine atom attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-iodobenzaldehyde can be synthesized from diethyl 2-fluoro-4-iodobenzoate and potassium t-butoxide. The reaction parameters are optimized for the best yield, with catalysts such as palladium and platinum added to the reaction mixture to speed up the process. The optimum concentrations of aldehydes and urea derivatives are determined to be 1.2 g/L and 0.06 g/L, respectively, with a reaction time of 16 hours at 110°C in an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments made for scale and efficiency. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form primary alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzaldehydes with various functional groups replacing the iodine atom.
Oxidation Reactions: The major product is 2-fluoro-4-iodobenzoic acid.
Reduction Reactions: The major product is 2-fluoro-4-iodobenzyl alcohol.
Scientific Research Applications
2-Fluoro-4-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of probes and imaging agents for biological studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen atoms. The fluorine and iodine atoms influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through covalent and non-covalent interactions, leading to its effects in biological systems .
Comparison with Similar Compounds
- 2-Fluoro-4-chlorobenzaldehyde
- 2-Fluoro-4-bromobenzaldehyde
- 2-Fluoro-4-methylbenzaldehyde
Comparison: 2-Fluoro-4-iodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs with chlorine or bromine, the iodine atom in this compound makes it more reactive in substitution reactions due to the weaker carbon-iodine bond. Additionally, the fluorine atom enhances the compound’s stability and influences its reactivity through inductive effects .
Properties
IUPAC Name |
2-fluoro-4-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDKAOXRCQPCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399196 | |
Record name | 2-Fluoro-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699016-40-5 | |
Record name | 2-Fluoro-4-iodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699016-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 2-fluoro-4-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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